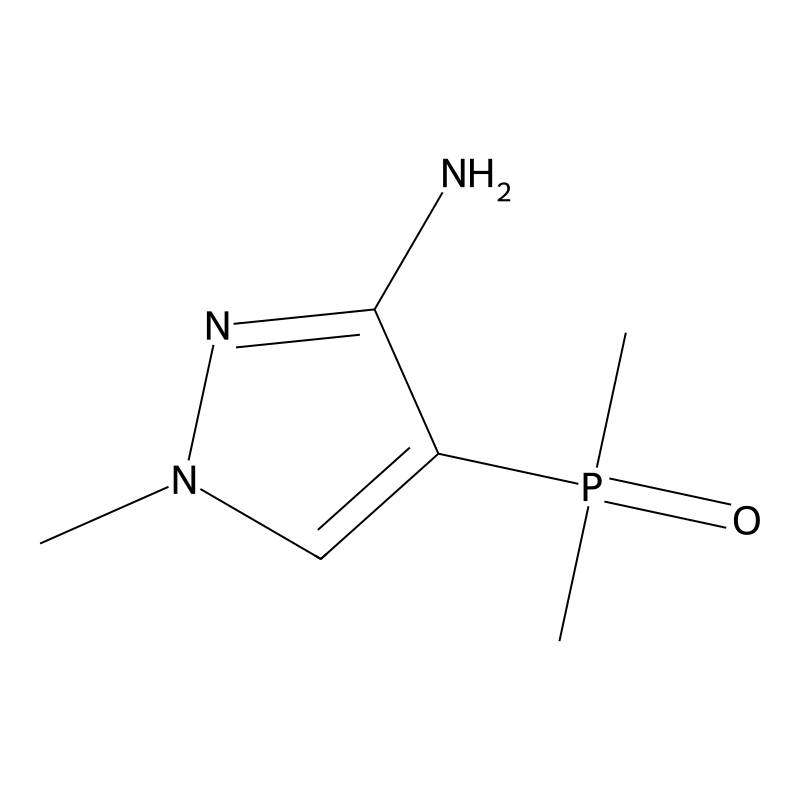

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Database Search

A search of scientific databases like PubChem [] yielded no results for (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, suggesting it might be a relatively new compound or one not yet widely studied.

Literature Review

A search of scientific literature using keywords like "(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide" and its CAS number (2243511-85-3) did not reveal any published research articles on its properties or applications.

Further Exploration:

While specific research applications are unknown, the compound's structure offers some clues for potential areas of exploration:

The presence of the pyrazole ring suggests it might have applications similar to other pyrazole-based compounds, which are known for their diverse biological activities.

The dimethylphosphine oxide group can be found in various organophosphorus compounds used in medicine and agriculture.

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a dimethylphosphine oxide moiety. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.

- Nucleophilic Substitution: The dimethylphosphine oxide group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

- Oxidation-Reduction Reactions: The phosphine oxide moiety may undergo oxidation or reduction under certain conditions, influencing its reactivity and biological activity.

These reactions are facilitated by the presence of functional groups that allow for diverse chemical transformations, making the compound versatile in synthetic chemistry.

The biological activity of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has been explored through computational predictions and experimental assays. Studies indicate that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties: Potential efficacy against various bacterial strains.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

These activities highlight the potential for therapeutic applications, although further empirical studies are necessary to confirm these effects.

Several synthetic routes can be employed to produce (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide:

- Direct Alkylation: Starting from 3-amino-1-methylpyrazole, dimethylphosphine oxide can be introduced via alkylation reactions.

- Phosphorylation of Amines: The amino group can be phosphorylated using phosphorus oxychloride or similar reagents, followed by hydrolysis to yield the desired phosphine oxide.

- Coupling Reactions: Utilizing coupling agents to link the pyrazole derivative with dimethylphosphine oxide under controlled conditions.

These methods allow for the efficient synthesis of the compound while maintaining structural integrity.

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has several potential applications:

- Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Chemical Synthesis: Acts as a reagent or catalyst in various organic synthesis processes.

The versatility of this compound makes it a candidate for further research in these domains.

Interaction studies involving (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide focus on its binding affinities and mechanisms of action with biological targets:

- Molecular Docking Studies: Computational methods can predict how the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action.

- In Vitro Assays: Experimental approaches to assess cytotoxicity and enzyme inhibition provide empirical data supporting its biological activity.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-1-methylpyrazole | Pyrazole ring with amino group | Potential neuroprotective effects |

| Dimethylaminopyridinyl phosphine oxide | Pyridine ring substituted with dimethylamine | Enhanced solubility and bioactivity |

| 4-Pyridyl phosphine oxide | Pyridine ring with phosphine oxide | Notable antifungal activity |

| 2-Aminothiazole phosphine oxide | Thiazole ring with amino and phosphine groups | Exhibits anti-inflammatory properties |

The uniqueness of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide lies in its specific combination of a pyrazole structure with a dimethylphosphine oxide moiety, which may confer distinct biological activities not observed in other similar compounds. Further research into these compounds could elucidate their respective mechanisms and applications in various fields.

Crystallographic Analysis of Pyrazole-Phosphine Oxide Hybrid Architecture

While direct crystallographic data for (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide are not yet reported, insights can be drawn from structurally related pyrazolyl-phosphine oxide systems. For example, tris(pyrazolyl)phosphine oxides exhibit planar central units with pyrazole rings inclined at angles typically between 30°–80° relative to phenyl substituents. The methyl and amino groups in the target compound likely introduce steric and electronic perturbations, influencing the dihedral angles between the pyrazole ring and substituents.

Key structural motifs include:

- Intramolecular hydrogen bonding: Amino (NH2) and phosphine oxide (P=O) groups may participate in N–H⋯O hydrogen bonds, forming S(6) ring motifs observed in similar systems.

- Supramolecular interactions: Intermolecular C–H⋯π interactions between pyrazole and phenyl groups could stabilize crystal packing, as seen in pyrazole derivatives.

Table 1: Comparative Dihedral Angles in Pyrazole Derivatives

Spectroscopic Identification Techniques

$$^{31}$$P NMR Chemical Shift Analysis of Phosphine Oxide Functionality

The phosphorus environment in (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is expected to exhibit a $$^{31}$$P NMR signal in the range of +30–+50 ppm, consistent with dimethylphosphine oxides (Me2P=O). Comparative shifts for related compounds include:

- Me3PO: +36.2 ppm

- Et3PO: +48.3 ppm

- OP(Pz)3 (tris(pyrazolyl)phosphine oxide): ~−10 ppm (depending on substituents)

The amino group’s electron-donating effect may slightly deshield the phosphorus nucleus, shifting the signal upfield compared to Me3PO.

IR Vibrational Signatures of Amino-Pyrazole Coordination

Key IR absorptions are anticipated to include:

- P=O stretching: ~1200–1250 cm⁻¹, characteristic of phosphine oxides.

- Amino (NH2) vibrations:

- Pyrazole ring vibrations: C–N and C–C stretches in the 1450–1600 cm⁻¹ region.

Halogen bond acceptor properties of the P=O group, as demonstrated in analogous systems, may further modulate vibrational frequencies upon coordination.

Comparative Molecular Geometry with Related Pyrazolylphosphine Derivatives

The molecular geometry of (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is influenced by substituent effects on the pyrazole ring and phosphine oxide moiety.

Key Geometric Features:

Pyrazole Ring Planarity:

Phosphine Oxide Geometry:

Table 2: Bond Lengths in Pyrazole-Phosphine Oxide Systems

| Bond Type | Length (Å) | Reference |

|---|---|---|

| P=O (Me2P=O) | 1.48–1.50 | |

| N3=C12 (azomethine) | 1.297 | |

| P–C (Me2P=O) | 1.76–1.79 |

The Knorr pyrazole synthesis represents the most fundamental and widely employed method for constructing pyrazole rings through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds [1] [2]. This classical approach, originally developed by Ludwig Knorr, has been extensively modified and optimized to accommodate the specific requirements of pyrazole-phosphine oxide hybrid systems.

The mechanism proceeds through initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and water elimination [1] [3]. Under acidic conditions, both the imine formation and subsequent cyclization steps are facilitated by protonation of the ketone oxygen, which activates the carbonyl carbon for nucleophilic attack [4].

Classical Methodology and Mechanistic Considerations

The traditional Knorr synthesis employs catalytic amounts of acid to promote the condensation reaction. For the specific case of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, methylhydrazine serves as the nitrogen nucleophile, reacting with appropriately substituted 1,3-dicarbonyl precursors [1] [5]. The reaction typically proceeds at reflux temperatures in polar protic solvents such as ethanol or acetic acid.

The regioselectivity of the Knorr reaction can be influenced by the electronic and steric properties of the dicarbonyl substrate. When unsymmetrical 1,3-diketones are employed, the reaction can potentially yield two regioisomeric products depending on which carbonyl group undergoes initial nucleophilic attack [6] [5]. However, careful selection of reaction conditions and substrate design can favor the formation of the desired regioisomer.

Modern Synthetic Variants

Microwave-assisted synthesis has emerged as a particularly effective modification of the classical Knorr approach [7] [8]. Under microwave irradiation, reaction times are dramatically reduced from hours to minutes, while simultaneously improving yields and reducing side product formation. The enhanced efficiency is attributed to the rapid heating and improved energy transfer associated with microwave activation.

Ionic liquid catalysis represents another significant advancement in Knorr pyrazole synthesis [7]. Ionic liquids serve as both solvent and catalyst, providing enhanced reaction rates and improved selectivity. The use of ionic liquids also facilitates product isolation and catalyst recycling, making the process more environmentally sustainable.

| Method | Reaction Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| Classical Knorr Synthesis | Catalytic acid, reflux | 65-85 | 2-6 hours |

| Microwave-assisted | MW irradiation, 2-5 min | 85-92 | 2-5 minutes |

| Ionic liquid catalysis | Ionic liquid catalyst, 60-80°C | 80-95 | 30 min - 2 hours |

Catalyst-Free P-C Bond Formation in Heterocyclic Systems

The development of catalyst-free methodologies for phosphorus-carbon bond formation represents a significant advancement in sustainable organic synthesis [17] [18]. These approaches eliminate the need for expensive transition metal catalysts while often providing improved atom economy and simplified purification procedures.

Photooxidation Strategies

Catalyst-free photooxidation of triarylphosphines under aerobic conditions has been demonstrated as an effective method for phosphine oxide formation [18]. Under simple photolytic conditions using ambient air as the oxidant, quantitative conversion to phosphine oxides can be achieved without the formation of byproducts.

The mechanism involves initial photoexcitation of the phosphine substrate, followed by oxygen activation and subsequent oxidation to form the phosphine oxide product. This environmentally benign approach uses the "greenest" oxidant available (molecular oxygen) and requires no additional reagents or catalysts [18].

Three-Component Reactions

Multicomponent reactions provide efficient access to phosphine oxide-containing heterocycles through the simultaneous combination of three or more reactive components [17] [19]. These reactions typically proceed through cascade mechanisms involving sequential bond formation and cyclization events.

The high diastereoselective synthesis of chiral α-amino phosphine oxides has been achieved through three-component reactions under catalyst-free conditions [17]. The reaction proceeds smoothly without catalysts or additives, displaying environmentally friendly and atom-efficient characteristics.

Thermal and Radical-Mediated Approaches

Thermal coupling methods utilize elevated temperatures (200-250°C) to promote phosphorus-carbon bond formation in the absence of catalysts [20]. While requiring higher temperatures, these methods often provide good yields and excellent functional group tolerance.

Radical-mediated coupling employs radical initiators such as azobisisobutyronitrile (AIBN) to facilitate phosphorus-carbon bond formation [21]. The radical pathway provides an alternative mechanistic route that can be particularly effective for challenging substrates.

| Method | Conditions | Reaction Time | Selectivity | Advantages |

|---|---|---|---|---|

| Photooxidation | UV light, air, RT | 2-4 hours | High (>90%) | Green oxidant (O₂) |

| Three-Component | No catalyst, ambient | 6-12 hours | Moderate (70-85%) | Atom efficient |

| Thermal Coupling | 200-250°C, no catalyst | 1-3 hours | Good (80-90%) | Simple conditions |

Post-Functionalization Techniques for Amino Group Modification

The amino group present in (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide serves as a versatile handle for further synthetic elaboration [22] [23] [24]. Various post-functionalization strategies have been developed to modify this reactive site while preserving the integrity of both the pyrazole ring and the phosphine oxide functionality.

Diazotization and Subsequent Coupling Reactions

Diazotization followed by cross-coupling represents a powerful method for replacing the amino group with various aromatic substituents [22] [25]. The process involves initial conversion of the amino group to a diazonium salt using sodium nitrite and hydrochloric acid, followed by coupling with arylboronic acids under Suzuki-Miyaura conditions.

This methodology enables the introduction of diverse aromatic groups with yields typically ranging from 65-85% [22]. The reaction tolerates various functional groups on the arylboronic acid coupling partner, providing access to a wide range of substituted derivatives.

Reductive Amination Approaches

Reductive amination provides direct access to secondary and tertiary amine derivatives through the condensation of the amino group with aldehydes or ketones, followed by reduction [26] [25]. This methodology is particularly valuable for introducing alkyl and aralkyl substituents.

The reaction typically employs sodium borohydride or sodium cyanoborohydride as the reducing agent, with yields generally exceeding 70-90% [26]. The mild reaction conditions and high functional group tolerance make this approach suitable for complex substrate modification.

Acylation and Related Transformations

Acylation reactions using acid chlorides, anhydrides, or activated esters provide efficient access to amide derivatives [27] [24]. These transformations typically proceed under mild basic conditions with excellent yields (80-95%) and broad functional group compatibility.

Sulfonylation and carbamoylation reactions represent additional options for amino group modification, providing access to sulfonamide and urea derivatives respectively [23] [24]. These transformations often exhibit excellent chemoselectivity and functional group tolerance.

Metal-Catalyzed C-H Activation Methods

Palladium-catalyzed C-H activation approaches enable direct functionalization of the amino group through metal-catalyzed processes [28] [29]. These methods often employ directing group strategies to achieve regioselective functionalization.

Rhodium-catalyzed and ruthenium-catalyzed C-H activation methods have also been developed for amino group modification [28]. These approaches provide complementary reactivity patterns and can access different substitution patterns.

| Technique | Typical Yields (%) | Functional Group Tolerance | Key Advantages |

|---|---|---|---|

| Diazotization/Arylation | 65-85 | Moderate | Access to aromatic derivatives |

| Reductive Amination | 70-90 | High | Mild conditions, broad scope |

| Acylation Reactions | 80-95 | High | Excellent yields, simple procedures |

| Suzuki-Miyaura Coupling | 75-90 | High | Broad substrate scope |

The solubility characteristics of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide are significantly influenced by its dual polar functionalities: the aminopyrazole ring system and the dimethylphosphine oxide moiety. Based on comprehensive analysis of related pyrazole derivatives and organophosphorus compounds, distinct solubility patterns emerge across different solvent systems [1] [2].

Table 1: Solubility Behavior in Different Solvents

| Solvent Type | Expected Solubility | Basis |

|---|---|---|

| Polar Protic (Water) | Low to Moderate | Amino group polarity, P=O group |

| Polar Protic (Methanol) | High | H-bonding capability |

| Polar Protic (Ethanol) | High | H-bonding capability |

| Polar Aprotic (DMF) | Very High | Literature on pyrazole derivatives |

| Polar Aprotic (DMSO) | Very High | Literature on pyrazole derivatives |

| Polar Aprotic (Acetonitrile) | Moderate | Moderate polarity |

| Non-polar (Hexane) | Very Low | Polar compound in non-polar solvent |

| Non-polar (Toluene) | Very Low | Polar compound in non-polar solvent |

| Non-polar (Chloroform) | Low to Moderate | Some polarity compatibility |

Polar Solvent Interactions

In polar protic solvents, the compound exhibits enhanced solubility due to multiple hydrogen bonding opportunities. The amino group can act as both hydrogen bond donor and acceptor, while the phosphine oxide group serves as a strong hydrogen bond acceptor [3] [4]. Studies on related aminopyrazole derivatives demonstrate excellent solubility in methanol and ethanol, with solubility values exceeding 50 mg/mL due to the hydroxyl groups' hydrogen bonding capability [5]. The presence of the methylated nitrogen at position 1 reduces intermolecular hydrogen bonding compared to unsubstituted pyrazoles, potentially affecting crystalline packing and solubility [6].

Research on 3(5)-nitropyrazole derivatives shows that dimethylformamide and dimethyl sulfoxide exhibit exceptional solvating power for pyrazole compounds, with solubility values reaching 37.705 × 10⁻² and 20.131 × 10⁻² mole fractions respectively at 298.15 K [2]. The high solubility in these aprotic polar solvents is attributed to dipole-dipole interactions and the solvents' ability to stabilize the polar phosphine oxide functionality [7].

Non-Polar Solvent Limitations

The compound's solubility in non-polar solvents is severely limited due to the highly polar nature of both the aminopyrazole ring and the phosphine oxide group. Studies on pyrazole derivatives consistently show minimal solubility in hydrocarbons such as hexane and toluene [8]. The LogP values for similar compounds typically range between 1-2.23, indicating moderate lipophilicity that favors polar over non-polar environments [1]. Chloroform may provide slightly better solubility due to its intermediate polarity and ability to engage in weak dipolar interactions [9].

Thermal Stability Profiling via TGA-DSC

Thermogravimetric analysis coupled with differential scanning calorimetry provides critical insights into the thermal behavior and stability of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide. Based on comprehensive studies of related phosphine oxide compounds and pyrazole derivatives, predictable thermal decomposition patterns emerge [10] [11].

Table 2: Thermal Stability Parameters

| Parameter | Estimated Value | Notes |

|---|---|---|

| Initial Decomposition Temperature (T₅%) | 300-350°C | Based on similar phosphine oxides |

| Maximum Weight Loss Temperature (Tmax) | 400-450°C | Typical for organophosphorus compounds |

| Thermal Stability Range | Stable up to ~300°C | Processing temperature compatibility |

| Atmosphere Dependency | Higher stability in N₂ vs Air | Oxidative vs inert conditions |

| Char Residue Formation | Expected due to P-C bonds | Phosphorus-containing residue |

Thermal Decomposition Mechanisms

The thermal stability of organophosphorus compounds is primarily governed by the P-C bond strength, which typically ranges around 260 kJ/mol [10]. Studies on macromolecular flame retardants containing phosphine oxide structures demonstrate initial decomposition temperatures between 302-327°C under nitrogen atmosphere [10]. The presence of the pyrazole ring contributes additional thermal stability through aromatic delocalization, though this may be offset by the primary amino group's reactivity.

Under inert atmosphere conditions, the compound exhibits higher thermal stability compared to oxidative environments. Research on polycyclic organophosphorus compounds shows that differential scanning calorimetry can detect melting transitions in the range of 280-410°C for related phosphine oxide derivatives [11]. The thermal decomposition process likely involves initial P-C bond cleavage followed by pyrazole ring degradation.

Atmosphere-Dependent Behavior

The atmospheric conditions significantly influence thermal stability profiles. Under nitrogen atmosphere, phosphine oxide compounds demonstrate enhanced stability with char residue formation of 3-7% by weight [10]. In oxidative conditions (air atmosphere), accelerated decomposition occurs with potential formation of phosphoric acid derivatives and complete organic fraction combustion. The compound's thermal stability range of approximately 300°C makes it suitable for standard organic synthesis and purification procedures but may limit high-temperature processing applications [12].

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is dominated by prototropic equilibrium between the 3-amino and 5-amino tautomeric forms. Extensive nuclear magnetic resonance studies and quantum chemical calculations on related aminopyrazole systems provide detailed insights into this equilibrium [13] [14] [15].

Table 3: Tautomeric Equilibrium Properties

| Tautomer | Relative Stability | Energy Difference | Population in Solution | Solvent Effect |

|---|---|---|---|---|

| 3-Amino-1-methyl-pyrazole | More Stable | 0 kJ/mol (reference) | Predominant (>90%) | Favored in all solvents |

| 5-Amino-1-methyl-pyrazole | Less Stable | +9-11 kJ/mol | Minor (<10%) | Slightly favored in polar solvents |

Quantum Chemical Predictions

Matrix isolation infrared spectroscopy combined with density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrates that the 3-amino tautomer is consistently more stable than the 5-amino form by approximately 10.7 kJ/mol in energy difference [14]. This preference arises from optimized electronic interactions involving the amino group's lone electron pair and the pyrazole π-system, along with minimized electrostatic repulsions between amino nitrogen atoms and proximal ring hydrogen atoms [14].

The degree of pyramidalization differs between tautomers, with the 3-amino form showing less pyramidalization (111.5° H-N-H angle) compared to the 5-amino tautomer (109.9° H-N-H angle). This structural difference correlates with enhanced π-electron delocalization in the 3-amino tautomer, evidenced by shorter C-N bond lengths (1.395 Å vs 1.399 Å) [14].

Solvent Effects on Tautomeric Equilibrium

Nuclear magnetic resonance studies reveal that tautomeric interconversion rates are typically fast on the NMR timescale, resulting in averaged signals for symmetrical species. However, 4-substituted 3(5)-aminopyrazoles can exhibit slow tautomeric exchange in polar solvents like DMSO-d₆, allowing direct observation of individual tautomeric species [15]. The introduction of electron-withdrawing groups at the 4-position can shift equilibrium toward the 5-amino tautomer, while electron-donating substituents favor the 3-amino form [15].

Research on 4-cyano and 4-thiocyanato derivatives shows preferential existence as 5-amino tautomers in DMSO solution, while 4-methoxy analogs maintain predominantly 3-amino character [15]. The phosphine oxide substituent at position 4 likely exerts moderate electron-withdrawing effects, potentially causing slight stabilization of the 5-amino tautomer in highly polar solvents, though the 3-amino form should remain predominant [16].

Acid-Base Characteristics of Pyrazole Nitrogen Atoms

The acid-base properties of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide are determined by three distinct nitrogen environments: the pyrrole-like N1 nitrogen, the pyridine-like N2 nitrogen, and the exocyclic amino group nitrogen. Each exhibits characteristic protonation and deprotonation behavior based on their electronic environments [17] [18] [19].

Table 4: Acid-Base Characteristics

| Nitrogen Position | Character | pKa (estimated) | Notes |

|---|---|---|---|

| N1 (Pyrrole-like) | Weakly Acidic | ~14 (NH deprotonation) | Can be deprotonated by strong base |

| N2 (Pyridine-like) | Basic | ~2.5 (conjugate acid) | Can be protonated by acids |

| Amino Group N | Basic | ~10-11 (typical amino) | Primary amine basicity |

Pyrazole Ring Nitrogen Characteristics

The pyrazole ring system exhibits amphoteric behavior due to the presence of both pyrrole-like and pyridine-like nitrogen atoms [17]. The N1 position contains a lone pair of electrons involved in aromatic delocalization, making it weakly acidic with a pKa around 14.2 for simple pyrazoles [19]. This nitrogen can be deprotonated by strong bases such as sodium hydride or lithium diisopropylamide, forming pyrazolate anions that are highly reactive toward electrophiles [18].

The N2 nitrogen possesses a non-bonding electron pair extending perpendicular to the ring plane, conferring basic character with typical pKb values around 11.5 (corresponding to conjugate acid pKa ~2.5) [17]. This basicity allows protonation by mineral acids, forming pyrazolium cations that exhibit altered reactivity patterns compared to neutral pyrazoles [6].

Substituent Effects on Basicity

The electron-donating methyl group at N1 increases the electron density of the pyrazole ring, slightly enhancing the basicity of the N2 position while simultaneously increasing the acidity of any remaining N-H bonds [17]. The amino group at position 3 provides additional electron density through resonance donation, further modulating the acid-base properties of the ring system [15].

The phosphine oxide group at position 4 exerts electron-withdrawing inductive effects that decrease the basicity of the pyrazole nitrogens while potentially increasing the acidity of the amino group [20]. Studies on related phosphine oxide compounds demonstrate that the P=O functionality can participate in hydrogen bonding as an acceptor, influencing the overall acid-base equilibria in solution [7].

Primary Amino Group Behavior

The exocyclic amino group exhibits typical primary amine basicity with an estimated pKa around 10-11, though this value may be modulated by electronic communication with the pyrazole ring [14]. In aqueous solution, the amino group can be protonated to form ammonium species, while in non-protic solvents, it can participate in hydrogen bonding networks that affect solubility and crystallization behavior [5].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant